(Tetracarboxyphthalocyaninato)copper(II)
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Overview
Description
(Tetracarboxyphthalocyaninato)copper(II) is a complex organic compound with the molecular formula C36H16CuN8O8. It belongs to the phthalocyanine family, which is known for its intense coloration and stability. This compound is particularly notable for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Tetracarboxyphthalocyaninato)copper(II) can be synthesized through a reaction involving phthalic anhydride, urea, and copper(II) chloride. The reaction typically occurs in a high-boiling solvent such as nitrobenzene or quinoline under reflux conditions. The process involves heating the mixture to around 200°C for several hours, leading to the formation of the phthalocyanine ring structure with copper at its core.
Industrial Production Methods
In industrial settings, the production of (Tetracarboxyphthalocyaninato)copper(II) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(Tetracarboxyphthalocyaninato)copper(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states, affecting its electronic properties.
Substitution: The carboxyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Reactions typically occur in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction can yield copper(I) complexes.
Scientific Research Applications
(Tetracarboxyphthalocyaninato)copper(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable structure and electronic properties.
Biology: Employed in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic devices such as organic solar cells and sensors.
Mechanism of Action
The mechanism by which (Tetracarboxyphthalocyaninato)copper(II) exerts its effects involves its ability to interact with light and generate reactive oxygen species. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen that can damage cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- (Tetracarboxyphthalocyaninato)zinc(II)
- (Tetracarboxyphthalocyaninato)nickel(II)
- (Tetracarboxyphthalocyaninato)cobalt(II)
Uniqueness
(Tetracarboxyphthalocyaninato)copper(II) is unique due to its specific electronic configuration and stability, which make it particularly effective in applications requiring strong light absorption and chemical stability. Compared to its zinc, nickel, and cobalt counterparts, the copper complex exhibits distinct photophysical properties that enhance its performance in photodynamic therapy and electronic applications.
Properties
Molecular Formula |
C36H16CuN8O8 |
---|---|
Molecular Weight |
752.1 g/mol |
IUPAC Name |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid |
InChI |
InChI=1S/C36H18N8O8.Cu/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-2 |
InChI Key |
FSETZNSVSJCUDZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)C(=O)O)C(=N7)N=C2[N-]3)C(=O)O)C9=C4C=CC(=C9)C(=O)O.[Cu+2] |
Origin of Product |
United States |
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